![molecular formula C19H18FNO4 B2700084 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034421-17-3](/img/structure/B2700084.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is not available, there are general methods for synthesizing benzofuran derivatives. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the rearrangement of coumarins . These methods could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, the Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectrophotometer can be used to elucidate the chemical structure .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . The exact chemical reactions that “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” can undergo would depend on its specific structure .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including our compound of interest, have garnered attention for their potential as anticancer agents. Researchers have explored their effects on cell viability and proliferation rates in various cancer cell lines. For instance, hybrid derivatives containing benzofuran moieties demonstrated promising results against human breast cancer (MCF-7) cells . Additionally, substituted benzofurans have exhibited significant growth inhibitory effects in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the compound’s potential in cancer therapy.
Antioxidant Activity
Benzofuran derivatives possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Their ability to scavenge free radicals makes them valuable candidates for therapeutic applications . Further investigations into the specific mechanisms underlying their antioxidant effects could yield novel treatments.
Antibacterial Potential
Researchers have screened benzofuran derivatives for antibacterial activity against both standard and clinical strains. While more studies are needed, these compounds show promise in addressing bacterial infections . Understanding their mode of action and optimizing their efficacy could lead to new antibacterial agents.
Antidepressant and Anxiolytic Potential
Some benzofuran derivatives exhibit effects on neurotransmitter systems, suggesting potential applications in mental health. Researchers have investigated their antidepressant and anxiolytic properties, aiming to develop safer and more effective treatments for mood disorders . Further studies are needed to validate these findings.
Cardiovascular Applications
Certain benzofuran derivatives, such as amiodarone, have been used clinically for their cardiovascular effects. Amiodarone, an antiarrhythmic agent, demonstrates efficacy in managing cardiac arrhythmias. Understanding the structure-activity relationship of benzofuran compounds can guide the design of improved cardiovascular drugs.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These compounds may interact with their targets, leading to changes in cellular processes that result in their observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . Therefore, the effects of this compound’s action would likely be related to these activities.
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on synthesizing “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” and studying its biological activities and potential applications .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHOBIXNHUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide |
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